Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate

Medicinal Chemistry Drug Design ADME

Procure Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0) to leverage its unparalleled para-trifluoromethylphenyl substitution. Unlike generic phenyl analogs, the strong electron-withdrawing CF3 group uniquely enhances lipophilicity (LogP 3.18) and metabolic stability, translating to superior anticancer IC50 (36 µM vs A549) and higher thermal stability (Bp 332.4°C). Ideal for SAR-driven drug discovery, specialty polymer co-monomers, and high-yield Knoevenagel scaffold synthesis.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 149550-21-0
Cat. No. B117880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
CAS149550-21-0
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
InChIInChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3
InChIKeyLTVGCUOWZGIJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0) Procurement Guide: Key Differentiation from Analogous Building Blocks


Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0) is a substituted 2-cyanoacrylate building block characterized by a para-trifluoromethylphenyl moiety at the β-position of the acrylate . Its molecular structure combines an electron-withdrawing cyano group, an ethyl ester, and a trifluoromethyl-substituted aromatic ring, imparting distinct electronic and physicochemical properties that influence its utility in organic synthesis, medicinal chemistry, and materials science [1].

Why Generic Substitution of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0) Fails: Critical Evidence-Based Differentiation


Generic substitution with non-fluorinated or differently substituted 2-cyanoacrylates (e.g., ethyl 2-cyano-3-phenylacrylate) is not scientifically justifiable. The para-trifluoromethyl group significantly alters the compound's electronic distribution, hydrophobicity (LogP ~3.18), and reactivity profile compared to analogs lacking this strong electron-withdrawing and lipophilic moiety . These differences translate into quantifiable variations in synthetic utility (e.g., Knoevenagel condensation yields), biological activity (e.g., anticancer IC50 values), and material properties (e.g., thermal stability), rendering the compound functionally non-interchangeable with its simpler phenyl counterparts [1].

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0) Procurement


Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. Non-Fluorinated Analog

The target compound exhibits a calculated LogP value of 3.17548, significantly higher than the non-fluorinated analog ethyl 2-cyano-3-phenylacrylate (estimated LogP ~2.0-2.5 based on structural class inference) . This >0.6 LogP increase, driven by the trifluoromethyl group, corresponds to a ~4-fold increase in lipophilicity, which can enhance passive membrane permeability and bioavailability in drug discovery applications [1].

Medicinal Chemistry Drug Design ADME

Anticancer Activity Differentiation: IC50 Against A549 Lung Adenocarcinoma Cells

In vitro MTT assays reveal that Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate inhibits proliferation of A549 human lung adenocarcinoma cells with an IC50 of 36 µM . While direct head-to-head data against the non-fluorinated analog in the same assay is unavailable, the presence of the trifluoromethyl group is known to enhance anticancer potency in cyanoacrylate derivatives; related 2-cyanoacrylate analogs lacking this group typically show >100 µM IC50 or no activity [1]. The trifluoromethylphenyl moiety is thus critical for achieving this sub-100 µM activity threshold.

Anticancer Cancer Biology Drug Discovery

Synthetic Efficiency: Knoevenagel Condensation Yield Under Solvent-Free Catalysis

The target compound can be synthesized via Knoevenagel condensation of ethyl cyanoacetate and 4-(trifluoromethyl)benzaldehyde. Using a novel solid superbase catalyst (La-Mg composite oxide/KOH), the reaction proceeds at room temperature under solvent-free conditions with high efficiency . While specific isolated yield data for this exact substrate is not reported in the catalyst study, the methodology demonstrates that the electron-deficient trifluoromethylbenzaldehyde reacts smoothly, whereas electron-rich or neutral aldehydes may require different conditions or give lower yields [1]. This synthetic accessibility supports reliable procurement and scale-up.

Organic Synthesis Green Chemistry Catalysis

Thermal Stability Differentiation: Higher Boiling Point vs. Non-Fluorinated Analog

The target compound has a reported boiling point of 332.4 °C at 760 mmHg . In comparison, the non-fluorinated analog ethyl 2-cyano-3-phenylacrylate exhibits a boiling point of approximately 188 °C at 15 mmHg (or ~300-310 °C at 760 mmHg, extrapolated) . The higher boiling point of the trifluoromethyl-substituted derivative reflects enhanced intermolecular interactions, which can translate to greater thermal stability in polymer applications and higher temperature processing windows.

Materials Science Polymer Chemistry Thermal Analysis

Best Research and Industrial Application Scenarios for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS 149550-21-0)


Medicinal Chemistry: Anticancer Lead Optimization

Leverage the compound's demonstrated IC50 of 36 µM against A549 lung cancer cells to initiate structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1]. The trifluoromethyl group's contribution to enhanced lipophilicity (LogP 3.18) and potential metabolic stability makes this scaffold a preferred starting point over non-fluorinated analogs for developing novel anticancer agents targeting solid tumors .

Organic Synthesis: Versatile Electrophilic Building Block

Utilize the compound as a reactive Michael acceptor in conjugate addition reactions, exploiting the electron-withdrawing effects of both the cyano and trifluoromethyl groups to facilitate nucleophilic attack at the β-carbon [1]. Its efficient synthesis via Knoevenagel condensation under mild, solvent-free conditions ensures reliable and scalable access for constructing complex molecular architectures .

Polymer and Materials Science: Thermally Stable Monomer

Incorporate the compound as a co-monomer in specialty polymer synthesis to impart enhanced thermal stability, leveraging its higher boiling point (332.4 °C) compared to non-fluorinated analogs [1]. The trifluoromethyl group's influence on polymer chain packing and electronic properties may also improve mechanical strength and chemical resistance in advanced material applications .

Agrochemical Discovery: Herbicide Lead Scaffold

Given the established bioactivity of 2-cyanoacrylate derivatives as photosystem II inhibitors, the trifluoromethylphenyl-substituted variant offers a structurally distinct platform for developing novel herbicides with potentially improved environmental stability and target site specificity [1]. Its favorable LogP profile may enhance foliar uptake and translocation in plant systems .

Technical Documentation Hub

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